

Physicochemical properties of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

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Compound of Interest

Compound Name: 6-(hydroxymethyl)-2H-benzo[b]
[1,4]oxazin-3(4H)-one

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An In-depth Technical Guide on the Physicochemical Properties of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one. Due to the limited availability of direct experimental data for this specific molecule, this report combines available information on the broader benzoxazinone class with *in silico* predictions to offer a detailed profile for researchers. This document covers key physicochemical parameters, potential synthetic approaches, and explores the prospective biological activities based on studies of structurally related compounds. The aim is to furnish a foundational resource for scientists and professionals engaged in drug discovery and development who may be interested in this scaffold.

Introduction

6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Benzoxazinones have been reported to exhibit a wide range of pharmacological activities, including anticancer,

antimicrobial, and enzyme inhibitory properties[1][2][3]. The hydroxymethyl substituent at the 6-position offers a potential site for further chemical modification, making this a versatile scaffold for the development of new therapeutic agents. This guide summarizes the known and predicted physicochemical characteristics of this compound to facilitate its further investigation.

Physicochemical Properties

A comprehensive search for experimental data on the physicochemical properties of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one revealed limited specific information. The available data, supplemented with predicted values from computational models, are presented below.

Table 1: Summary of Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₃	--INVALID-LINK--[4][5]
Molecular Weight	179.17 g/mol	--INVALID-LINK--[4][5][6][7]
CAS Number	615568-17-7	--INVALID-LINK--[4][5][6][7]
Physical Form	Solid	--INVALID-LINK--[4][5]
Melting Point	Predicted: >200 °C	In silico prediction
Boiling Point	Predicted: 433.9 ± 45.0 °C	In silico prediction
Solubility	Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.	In silico prediction
pKa	Predicted: 10.5 ± 0.3 (acidic), 1.2 ± 0.4 (basic)	In silico prediction
LogP	Predicted: 0.6	In silico prediction

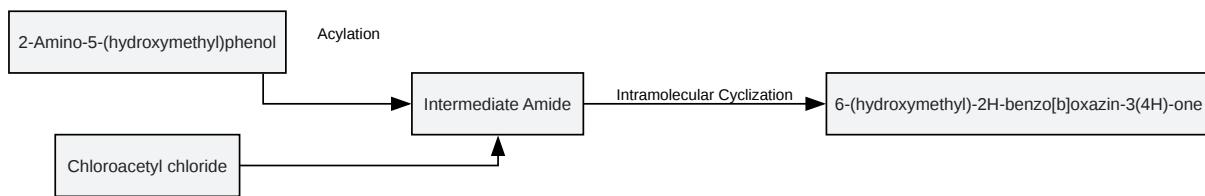
Note: Predicted values are generated using standard computational chemistry software and should be confirmed experimentally.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is not readily available in the reviewed literature, a general synthesis for a closely related sulfur-containing analog, 6-(Hydroxymethyl)-2H-benzo[b][4][8]thiazin-3(4H)-one, has been described. This can serve as a template for the synthesis of the target compound.

Proposed Synthetic Pathway

The synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one could likely be achieved through a multi-step process starting from a substituted aminophenol. A plausible synthetic route is outlined below.



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Caption: Proposed synthesis of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one.

General Experimental Protocol (Adapted from a Thiazinone Synthesis)

The following protocol is adapted from the synthesis of 6-(Hydroxymethyl)-2H-benzo[b][4][8]thiazin-3(4H)-one and may be applicable with appropriate modifications[9].

- **Acylation:** To a cooled (0 °C) suspension of 2-amino-5-(hydroxymethyl)phenol in a suitable aprotic solvent (e.g., THF), an equimolar amount of a base (e.g., triethylamine) is added. Chloroacetyl chloride is then added dropwise, and the reaction mixture is stirred at 0 °C for several hours.

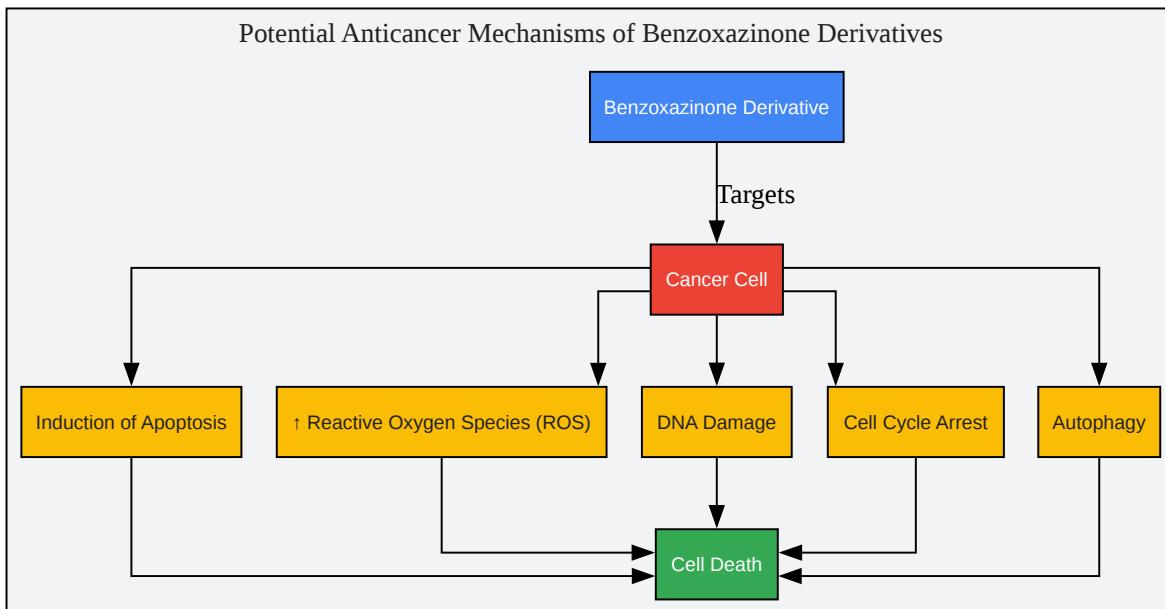
- **Work-up and Cyclization:** The reaction mixture is filtered to remove any precipitate. The filtrate, containing the intermediate chloroacetamide, is then treated with a base (e.g., sodium bicarbonate) and heated to induce intramolecular cyclization to form the benzoxazinone ring.
- **Purification:** The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the final product.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of 6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is currently lacking. However, based on studies of structurally similar benzoxazinone derivatives, several potential areas of activity can be inferred.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of the benzoxazinone scaffold. For instance, derivatives of 6-cinnamoyl-2H-benzo[b][4][8]oxazin-3(4H)-one have been shown to suppress the growth of A549 lung cancer cells by inducing autophagy and cell cycle arrest[10][11]. Other 2H-benzo[b][4][8]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have demonstrated anticancer activity against various human cancer cell lines, including lung, liver, breast, and colon cancer cells. The proposed mechanism for some of these compounds involves the induction of apoptosis, elevation of reactive oxygen species (ROS), and induction of DNA damage[12].



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Caption: Potential anticancer signaling pathways of benzoxazinone derivatives.

Antimicrobial Activity

The benzoxazinone core is also a promising scaffold for the development of new antimicrobial agents. Quantitative structure-activity relationship (QSAR) studies on a large dataset of 1,4-benzoxazin-3-ones have indicated their potential as antibacterial and antifungal agents[12]. Specific derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, triazole-functionalized 2H-benzo[b][4][8]oxazin-3(4H)-ones have been screened for their in vitro antimicrobial activities, with some compounds identified as promising leads[13].

Enzyme Inhibition

Derivatives of benzoxazinone have been investigated as inhibitors of various enzymes. For instance, some have been evaluated as long-chain fatty acid elongase 6 (ELOVL6) inhibitors,

which could have applications in metabolic diseases[14]. Additionally, the benzoxazinone scaffold has been explored for the development of acetylcholinesterase inhibitors, which are relevant in the context of Alzheimer's disease[15].

Conclusion

6-(hydroxymethyl)-2H-benzo[b]oxazin-3(4H)-one is a promising, yet understudied, heterocyclic compound. While direct experimental data on its physicochemical properties and biological activities are scarce, analysis of related benzoxazinone derivatives suggests its potential as a valuable scaffold in drug discovery, particularly in the areas of oncology and infectious diseases. The hydroxymethyl group provides a convenient handle for the synthesis of new derivatives. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound. This guide serves as a starting point for researchers interested in exploring the chemistry and biology of this intriguing molecule.

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